molecular formula C14H22N2O B15508447 2-amino-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide

2-amino-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide

Cat. No.: B15508447
M. Wt: 234.34 g/mol
InChI Key: UHKHPOAUYUKVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide is a substituted butanamide derivative characterized by a branched alkyl backbone, dimethyl substitution at the 3-position, and a benzylamine-derived moiety with a 2-methylphenyl group. This compound’s structure combines steric bulk and lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

2-amino-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide

InChI

InChI=1S/C14H22N2O/c1-10(2)13(15)14(17)16(4)9-12-8-6-5-7-11(12)3/h5-8,10,13H,9,15H2,1-4H3

InChI Key

UHKHPOAUYUKVTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN(C)C(=O)C(C(C)C)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural differences and similarities between 2-amino-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide and related butanamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Notes
This compound C₁₄H₂₁N₂O 233.33 g/mol - 2-Methylphenylmethyl group
- Dimethyl at N and 3-position
Enhanced lipophilicity due to 2-methylphenyl; potential for CNS activity
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide C₁₃H₂₀N₂O 220.31 g/mol - Phenylmethyl group
- Stereospecific R-configuration at C2
Lower molecular weight; stereochemistry may affect receptor binding
3-Methyl-N-(2-phenylethyl)butanamide C₁₃H₁₉NO 205.30 g/mol - Phenethyl group
- No amino or dimethyl substitution
Simpler structure; likely lower metabolic stability
3-Methyl-N-[2,2,2-trichloro-1-(pyrazolyl-thioureido)ethyl]butanamide C₁₉H₂₃Cl₃N₄O₂S 503.83 g/mol - Trichloroethyl group
- Thiourea-linked pyrazolyl moiety
High molecular weight; potential cytotoxicity due to trichloro substituent
2-(2-(4-Chlorophenyl)acetamido)-3-methylbutanamide C₁₃H₁₇ClN₂O₂ 280.74 g/mol - 4-Chlorophenylacetamido group Reported as a psychoactive substance; chlorophenyl enhances receptor affinity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves amide bond formation between a substituted butanamide precursor and a 2-methylbenzylamine derivative. Key steps include:

  • Activation of the carboxylic acid using coupling agents (e.g., EDCI/HOBt) under inert conditions.
  • Optimization of solvent polarity (e.g., DMF or THF) and temperature (25–60°C) to balance reaction rate and side-product formation .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.
    • Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95% by area normalization) .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H and 13C NMR to confirm backbone connectivity and substituent positions (e.g., methyl groups at N,3 positions and aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C15H22N2O) with <2 ppm mass error .
  • X-Ray Crystallography : Use SHELX for structure refinement (if single crystals are obtained) to resolve ambiguous stereochemistry .

Q. What strategies are effective for determining the stereochemical configuration of the chiral centers in this compound?

  • Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases to separate enantiomers .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to assign absolute configuration .

Advanced Research Questions

Q. How does stereochemistry at the chiral amino group influence the compound’s physicochemical properties (e.g., solubility, bioavailability)?

  • Experimental Design :

  • Synthesize enantiopure forms via chiral resolution (e.g., diastereomeric salt formation) .
  • Measure solubility in polar/nonpolar solvents and logP values (shake-flask method).
  • Assess bioavailability using in vitro permeability assays (Caco-2 cell monolayers) .
    • Data Interpretation : Contradictions in solubility data may arise from polymorphic forms; use DSC/TGA to identify thermal transitions .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Critical Analysis :

  • Verify assay conditions (e.g., cell line variability, incubation time, and dose ranges) .
  • Replicate studies with standardized protocols (e.g., MTT assays for cytotoxicity).
  • Perform meta-analysis of IC50 values, accounting for outliers via Grubbs’ test .

Q. What computational methods are suitable for predicting this compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (PDB IDs) to model binding modes .
  • MD Simulations : Run GROMACS simulations (100 ns) to assess stability of ligand-protein complexes in explicit solvent .
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.